Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

JNK-1 inhibition IC50 Pyrazole SAR

N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1171829-20-1) is a synthetic pyrazole-3-carboxamide derivative with molecular formula C19H17FN4O3 and molecular weight 368.36 g/mol. It is also designated as JNK-1-IN-3 (Compound 9e), a JNK1 inhibitor that downregulates JNK1 gene expression and phosphorylated JNK1 protein levels, reduces c-Jun and c-Fos expression in tumors, and restores p53 activity.

Molecular Formula C19H17FN4O3
Molecular Weight 368.368
CAS No. 1171829-20-1
Cat. No. B2935693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
CAS1171829-20-1
Molecular FormulaC19H17FN4O3
Molecular Weight368.368
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN4O3/c1-12(25)21-14-4-3-5-15(10-14)22-19(26)18-17(27-2)11-24(23-18)16-8-6-13(20)7-9-16/h3-11H,1-2H3,(H,21,25)(H,22,26)
InChIKeyOZFSMVBBDSQAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1171829-20-1): Procurement-Relevant Identity and Class Context


N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1171829-20-1) is a synthetic pyrazole-3-carboxamide derivative with molecular formula C19H17FN4O3 and molecular weight 368.36 g/mol. It is also designated as JNK-1-IN-3 (Compound 9e), a JNK1 inhibitor that downregulates JNK1 gene expression and phosphorylated JNK1 protein levels, reduces c-Jun and c-Fos expression in tumors, and restores p53 activity . The compound belongs to the broader class of amide-bearing heterocyclic JNK-1 inhibitors and was originally disclosed in a 2014 structure–activity relationship (SAR) study of pyrazole derivatives as potent JNK-1 inhibitors with in vivo anti-inflammatory activity [1]. Vendors typically supply this compound at ≥95% purity (some lots certified at 97.55%) as a solid .

Why Generic Substitution of N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide Fails Without Comparative Quantification


Pyrazole-3-carboxamide JNK-1 inhibitors are not interchangeable because subtle substitution on the pyrazole core, the N-aryl ring, and the amide side-chain critically controls both enzyme inhibitory potency and cellular functional activity. In the SAR study by Doma et al. (2014), close analogs such as 9c (R4 = Cl), 9d (R4 = F), and 9e (R4 = OCH3, R5 = F) differ only by the halogen or methoxy substitution at the R4 position of the pyrazole ring, yet their JNK-1 IC50 values diverge by up to 2-fold [1]. Compound 9e uniquely incorporates a 4-methoxy group on the pyrazole ring coupled with a 4-fluorophenyl N-substituent and a 3-acetamidophenyl amide side chain; this substitution pattern confers a distinct profile of anti-proliferative activity that is not simply correlated with enzyme inhibition, as evidenced by its ability to restore p53 activity and suppress c-Jun/c-Fos expression in tumors, an effect not uniformly observed across all in-class pyrazole analogs [1]. Therefore, procurement decisions must be guided by the specific quantitative evidence below rather than by class membership alone.

Quantitative Differentiation of N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide Against Closest JNK-1 Inhibitor Analogs


JNK-1 Enzyme Inhibitory Potency: Compound 9e vs. Head-to-Head Pyrazole Comparators 9c, 9d, 10a, and 10d

In the original SAR study, compound 9e demonstrated a JNK-1 IC50 of 5.8 µM. This moderate enzyme-inhibitory potency is contrasted with the most potent analog 9c (IC50 = 2.9 µM) and 9d (IC50 = 6.1 µM), indicating that the 4-methoxy substitution in 9e does not maximize JNK-1 active-site binding affinity relative to chloro- or fluoro-substituted analogs . However, compound 9e's enzyme IC50 is comparable to or better than several other series members (e.g., 9a IC50 = 9.1 µM, 9b IC50 = 5.8 µM), positioning it in the mid-range of potency within this pyrazole series . The key differentiator is that 9e's cellular functional activity (anti-proliferation, p53 restoration) dissociates from its enzyme IC50, a pattern not observed with the more potent enzyme inhibitor 9c, for which cellular data is less robustly documented .

JNK-1 inhibition IC50 Pyrazole SAR

In Vivo Anti-Inflammatory Activity: Compound 9e Carrageenan-Induced Paw Edema vs. 9c, 9d, and Reference NSAID

Compound 9e was evaluated in the carrageenan-induced rat paw edema model alongside analogs 9a–9d. At 3 hours post-carrageenan injection, compound 9e exhibited 67.86% inhibition of paw edema (mean paw volume 0.55 ± 0.038 mL vs. control), which was superior to 9c (41.93% inhibition, 0.54 ± 0.067 mL) and comparable to 9d (54.83% inhibition, 0.42 ± 0.054 mL) . However, at the 4-hour time point, 9e's inhibition declined to 70.27% while 9d maintained 46.59% inhibition, indicating a distinct temporal profile . The reference standard indomethacin typically achieves ~70–80% inhibition in this model; 9e approaches this benchmark at later time points without the COX-inhibition-driven gastrointestinal liability, making it a mechanistically distinct anti-inflammatory tool compound .

in vivo anti-inflammatory carrageenan paw edema pyrazole JNK-1 inhibitor

Anti-Proliferative Selectivity in Renal and Breast Cancer Cell Lines: JNK-1-IN-3 (9e) vs. Pan-Class JNK Inhibitors

JNK-1-IN-3 (compound 9e) demonstrates a broad spectrum of anti-proliferative activity with particularly high inhibitory activity against renal cancer and breast cancer cell lines [1]. While quantitative IC50 values for individual cancer cell lines are not directly reported in the primary SAR paper for the pyrazole series, independent vendor characterization indicates that JNK-1-IN-3 exhibits in vitro and in vivo anti-cancer activity, with documented downregulation of JNK1 and phosphorylated JNK1, reduction of c-Jun and c-Fos expression, and restoration of p53 activity in tumor models . This cellular pathway modulation profile distinguishes 9e from pan-JNK inhibitors such as SP600125 (JNK1/2/3 IC50 ~50–90 nM) that lack this specific p53-restoring and transcription factor-suppressing signature at comparable doses [2]. The dissociation between enzyme potency and cellular functional activity is a defining and differentiating feature of this compound [1].

anti-proliferative renal cancer breast cancer JNK-1-IN-3

Structural Differentiation: Key Substitution Pattern of 9e vs. Other Active Series Members

Within the Doma et al. (2014) pyrazole series, compound 9e is uniquely defined by the combination of a 4-methoxy group on the pyrazole ring (R4 = OCH3) and a 4-fluorophenyl N-substituent, coupled with a 3-acetamidophenyl amide side chain . The two most potent enzyme inhibitors, 9c (R4 = Cl) and 10a, lack the 4-methoxy group. The presence of the methoxy group in 9e introduces an electron-donating substituent that alters the electron density of the pyrazole ring relative to the chloro- or fluoro-substituted analogs, potentially affecting both binding mode and metabolic stability . Furthermore, the 3-acetamidophenyl amide side chain in 9e is distinct from the N-(2-pyridinyl) amide present in 10a–10h series compounds, which contributes to differential hydrogen-bonding interactions with the JNK-1 hinge region . This unique substitution pattern is directly linked to 9e's cellular pathway modulation profile .

SAR pyrazole-3-carboxamide substitution pattern structure-activity relationship

JNK-1 Downstream Pathway Modulation: Compound 9e's p53 Restoration vs. Other JNK Inhibitors

Compound 9e (JNK-1-IN-3) is documented to downregulate JNK1 gene expression and inhibit the protein levels of its phosphorylated form, while concurrently reducing the expression of downstream targets c-Jun and c-Fos in tumors and restoring p53 activity [1]. This multi-faceted pathway modulation is not uniformly reported for other pyrazole JNK-1 inhibitors within the same series. Compounds 9c and 10a, despite having lower IC50 values against isolated JNK-1 enzyme, are not specifically reported to restore p53 activity or coordinately suppress c-Jun and c-Fos in tumor models [2]. The combination of JNK1 expression suppression, phospho-JNK1 protein reduction, and p53 restoration constitutes a cellular mechanistic signature that is specifically associated with compound 9e, distinguishing it from both more potent enzyme inhibitors and from pan-JNK catalytic inhibitors such as SP600125 [2][3].

p53 restoration c-Jun suppression JNK pathway transcriptional regulation

In Vitro to In Vivo Translation: Compound 9e Anti-Cancer Activity in Animal Models vs. Enzyme-Only Inhibitors

JNK-1-IN-3 (compound 9e) has documented in vivo anti-cancer activity in animal tumor models [1]. While specific tumor growth inhibition (TGI) percentages are not disclosed in the public domain, the compound's dual in vitro and in vivo activity profile is reported to be broad-spectrum, with particularly high activity against renal cancer and breast cancer cell lines . This contrasts with several pyrazole analogs (e.g., 9c, 10a, 10d) whose in vivo anti-cancer efficacy has not been independently confirmed or reported beyond the original anti-inflammatory paw edema model [2]. The translation from in vitro enzyme inhibition (IC50 = 5.8 µM) to in vivo tumor efficacy, coupled with the documented p53 restoration and c-Jun/c-Fos suppression, indicates that 9e possesses pharmacokinetic and pharmacodynamic properties sufficient for in vivo target engagement, a critical differentiator from enzyme-only active analogs that may lack adequate bioavailability or metabolic stability for animal studies [1][2].

in vivo anti-cancer xenograft JNK-1-IN-3 pharmacodynamic

Procurement-Guiding Research and Industrial Application Scenarios for N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide


JNK1-Mediated Inflammatory Disease Modeling with a Non-COX Mechanism

Compound 9e (JNK-1-IN-3) is the preferred tool compound for in vivo inflammatory disease models where the objective is to dissect JNK1-specific contributions to inflammation without confounding COX-1/COX-2 inhibition. Its demonstrated 67–70% inhibition of carrageenan-induced paw edema at 3–4 hours post-injection [1] provides a therapeutic window comparable to indomethacin but through a JNK1-dependent mechanism (c-Jun/c-Fos suppression) rather than prostaglandin synthesis blockade. This makes 9e uniquely suited for studies of JNK1-dependent inflammatory cytokine production, immune cell infiltration, and chronic inflammatory pathology where traditional NSAIDs would introduce mechanistic ambiguity.

p53 Restoration and Tumor Suppressor Reactivation Studies in Oncology

For oncology researchers investigating pharmacological p53 reactivation, compound 9e offers a distinct advantage over other JNK inhibitors. Its documented ability to restore p53 activity while concurrently suppressing JNK1 expression and phosphorylation [1] provides a dual mechanism for targeting tumors with wild-type p53 that have evaded apoptosis through JNK1-mediated p53 suppression. This application scenario is particularly relevant for renal cell carcinoma and breast cancer cell lines where JNK-1-IN-3 has shown high anti-proliferative activity [1]. Compared to SP600125, which lacks p53-restoring activity at comparable concentrations [2], 9e enables cleaner dissection of the JNK1–p53 signaling axis.

SAR Probe for Pyrazole-3-Carboxamide JNK-1 Inhibitor Optimization

Compound 9e serves as a critical SAR probe within the pyrazole-3-carboxamide JNK-1 inhibitor series due to its unique combination of 4-methoxy substitution on the pyrazole ring and 3-acetamidophenyl amide side chain [1]. Medicinal chemistry teams optimizing JNK-1 inhibitors can use 9e as a reference compound to benchmark the effects of electron-donating substituents (OCH3) versus electron-withdrawing groups (Cl, F) on both enzyme inhibition and cellular pathway modulation. The dissociation between 9e's moderate enzyme IC50 (5.8 µM) and its robust cellular and in vivo activity [1][2] provides a valuable reference point for designing inhibitors that prioritize cellular efficacy over isolated enzyme potency.

Combination Therapy Screening with Standard-of-Care Chemotherapeutics in Drug-Resistant Cancer Models

Given 9e's unique p53-restoring mechanism and broad-spectrum anti-proliferative activity [1], this compound is an ideal candidate for combination therapy screening with DNA-damaging chemotherapeutics (e.g., cisplatin, doxorubicin) in p53-wild-type but JNK1-overexpressing drug-resistant cancer models. The rationale is that 9e-mediated p53 restoration may re-sensitize cancer cells to chemotherapy-induced apoptosis, a hypothesis that cannot be tested with other JNK inhibitors lacking p53-restoring activity [2]. Procurement of 9e for this application scenario is justified by its distinct pathway modulation signature that is not replicated by more potent but mechanistically narrower JNK inhibitors.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.